Solvent Red 172

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

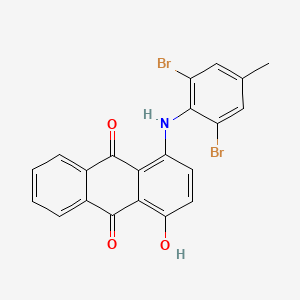

Solvent Red 172 is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of bromine atoms and a hydroxy group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Solvent Red 172 typically involves multiple steps. One common method includes the bromination of 9,10-anthracenedione followed by the introduction of the amino and hydroxy groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent product yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Solvent Red 172 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.

Substitution: The bromine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenediones, each with distinct chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Solvent Red 172 is utilized in multiple industries due to its excellent coloring properties and stability. The following table summarizes its primary applications:

| Application Area | Details |

|---|---|

| Plastics | Used for coloring various plastic products, enhancing aesthetic appeal and product visibility. |

| Polymers | Commonly incorporated into polymer formulations for consistent color throughout the material. |

| Textiles | Employed in dyeing fibers, providing vibrant colors that are resistant to washing and light. |

| Rubber | Adds color to rubber products, improving their marketability and visual appeal. |

| Paints and Coatings | Utilized in paints for both aesthetic purposes and functional attributes such as UV resistance. |

| Printing Inks | Integral in producing high-quality inks for various printing processes, including textiles and packaging. |

| Candle Making | Provides color to candles, enhancing their decorative quality while maintaining stability during burning. |

| Fuel and Lubricants | Used for coloring fuels and lubricants, ensuring easy identification and compliance with regulations. |

Case Studies

-

Plastics Coloring

- A case study conducted by Hangzhou Mida Chemical Co., Ltd. demonstrated the effectiveness of this compound in polypropylene (PP) applications. The dye provided a uniform color distribution even at high processing temperatures, showcasing its thermal stability and resistance to migration during the manufacturing process .

- Textile Applications

- Printing Inks

Environmental Considerations

While this compound is widely used, it is essential to consider its environmental impact. Regulatory assessments have indicated that certain azo dyes can release potentially harmful aromatic amines upon degradation. However, studies specific to this compound have not identified significant environmental hazards when used within recommended guidelines .

Wirkmechanismus

The mechanism by which Solvent Red 172 exerts its effects involves interactions with various molecular targets. The bromine atoms and hydroxy group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function, which is of particular interest in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,10-Anthracenedione, 1-amino-2-methyl-: This compound has a similar anthraquinone structure but differs in the presence of a methyl group instead of bromine atoms.

9,10-Anthracenedione, 1-amino-2,4-dibromo-: Similar in structure but lacks the hydroxy group, affecting its chemical properties and reactivity.

1,4-Bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone: This compound has two amino groups, making it structurally similar but with different functional groups.

Uniqueness

The presence of both bromine atoms and a hydroxy group in Solvent Red 172 makes it unique among anthraquinones

Eigenschaften

CAS-Nummer |

68239-61-2 |

|---|---|

Molekularformel |

C21H13Br2NO3 |

Molekulargewicht |

487.1 g/mol |

IUPAC-Name |

1-(2,6-dibromo-4-methylanilino)-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C21H13Br2NO3/c1-10-8-13(22)19(14(23)9-10)24-15-6-7-16(25)18-17(15)20(26)11-4-2-3-5-12(11)21(18)27/h2-9,24-25H,1H3 |

InChI-Schlüssel |

GUTWGLKCVAFMPJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)Br |

Kanonische SMILES |

CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)Br |

Key on ui other cas no. |

68239-61-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.